molecular formula C15H27NO4 B1486190 1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate CAS No. 2197416-18-3

1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate

Cat. No.: B1486190
CAS No.: 2197416-18-3
M. Wt: 285.38 g/mol
InChI Key: CLMBEWNHQZCNBX-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl, methyl, and isopropyl groups

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic routes include:

    Cyclization Reactions: Starting from linear precursors, cyclization reactions can form the piperidine ring.

    Substitution Reactions: Introduction of tert-butyl, methyl, and isopropyl groups through substitution reactions using appropriate reagents.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

    Major Products: The major products depend on the specific reagents and conditions used, but can include various substituted piperidine derivatives.

Scientific Research Applications

1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate can be compared with other piperidine derivatives:

    Similar Compounds: Examples include 1-methyl 2-isopropyl 3-tert-butylpiperidine and 1-ethyl 2-methyl 3-isopropylpiperidine.

    Uniqueness: The specific substitution pattern of tert-butyl, methyl, and isopropyl groups gives it unique chemical and biological properties, distinguishing it from other piperidine derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-propan-2-ylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)11-8-7-9-16(12(11)13(17)19-6)14(18)20-15(3,4)5/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMBEWNHQZCNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN(C1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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